(4-(2-Chlorophenyl)thiazol-2-yl)methyl (methanesulfonate)

Description

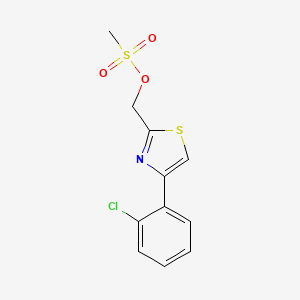

(4-(2-Chlorophenyl)thiazol-2-yl)methyl methanesulfonate is a halogenated benzene derivative featuring a thiazole core substituted with a 2-chlorophenyl group and a methanesulfonate ester at the 2-position. This compound belongs to a class of sulfonate esters, which are often used as alkylating agents or intermediates in organic synthesis.

Properties

IUPAC Name |

[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3S2/c1-18(14,15)16-6-11-13-10(7-17-11)8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISYFJYKVHWOLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1=NC(=CS1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001190612 | |

| Record name | 2-Thiazolemethanol, 4-(2-chlorophenyl)-, 2-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001190612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050507-05-5 | |

| Record name | 2-Thiazolemethanol, 4-(2-chlorophenyl)-, 2-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050507-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiazolemethanol, 4-(2-chlorophenyl)-, 2-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001190612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Chlorophenyl)thiazol-2-yl)methyl (methanesulfonate) typically involves the nucleophilic addition reaction of 2-chlorophenylthiazole with methanesulfonyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like acetone at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(4-(2-Chlorophenyl)thiazol-2-yl)methyl (methanesulfonate) undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the 2-chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve organic solvents and controlled temperatures .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

Therapeutic Uses

The compound has been identified as a potential agent for modulating G protein-coupled receptors (GPCRs), which play critical roles in numerous physiological processes. Specifically, it has shown promise in treating conditions such as:

- Diabetes Mellitus : The compound may help in managing diabetes by influencing insulin sensitivity and glucose metabolism .

- Cardiovascular Diseases : It is being researched for its potential to prevent or treat various cardiovascular conditions, including arteriosclerosis and myocardial infarction .

- Cancer Treatment : Preliminary studies suggest that it could be effective against certain types of cancer, such as colorectal cancer .

Synthesis Techniques

The synthesis of (4-(2-Chlorophenyl)thiazol-2-yl)methyl (methanesulfonate) involves several chemical reactions that require precise control of conditions to ensure high yield and purity. Common methods include:

- Nucleophilic Substitution : This reaction is often employed to introduce the thiazole moiety into various substrates.

- Reactions under Controlled Environments : The synthesis is typically conducted in cleanroom environments to minimize contamination, especially given the compound's classification as a highly potent active pharmaceutical ingredient (HPAPI) with an occupational exposure limit (OEL) of less than 1 µg/m³.

Clinical Trials

Various clinical trials are currently exploring the efficacy of this compound in managing metabolic disorders and cancer. For instance, studies have indicated its potential in reducing blood sugar levels and improving lipid profiles in diabetic patients .

Case Studies

Case studies highlight the compound's effectiveness in combination therapies with other agents, enhancing therapeutic outcomes for patients with complex conditions such as obesity-related diabetes and dyslipidemia .

Data Table: Summary of Applications

| Application Area | Potential Uses | Notes |

|---|---|---|

| Diabetes Management | Insulin sensitivity modulation | Influences glucose metabolism |

| Cardiovascular Health | Prevention/treatment of arteriosclerosis | Modulates GPCRs involved in heart health |

| Cancer Treatment | Potential efficacy against colorectal cancer | Undergoing clinical trials |

| Synthesis | Requires cleanroom conditions | HPAPI with strict OEL requirements |

Mechanism of Action

The mechanism of action of (4-(2-Chlorophenyl)thiazol-2-yl)methyl (methanesulfonate) involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects . For example, it may inhibit topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Structural and Functional Group Variations

Thiazole Derivatives with Aryl Substituents

- Compound 4d (Iranian Journal of Pharmaceutical Research, 2021): Structure: 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide. Key Differences: Replaces the methanesulfonate group with a benzamide moiety and includes a pyridinyl substituent. The morpholinomethyl side chain may enhance solubility compared to the methanesulfonate ester .

- Compound 11f (Molecules, 2013) :

Halogen and Sulfonate Variants

- Compound 4 (Synthesis and Structural Characterization, ) :

- Structure: 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

- Key Differences: Contains a dihydropyrazole-triazole system, increasing structural rigidity. The fluorophenyl groups may reduce metabolic degradation compared to chlorophenyl derivatives .

- Compound 78 (Chemical Science, ) :

Spectral and Physicochemical Properties

- Nuclear Magnetic Resonance (NMR): The target compound’s ¹H NMR would show signals for the thiazole proton (δ 7.5–8.5 ppm), methanesulfonate methyl group (δ 3.0–3.5 ppm), and aromatic protons (δ 7.0–7.8 ppm). Comparable compounds like 4d exhibit distinct shifts for morpholinomethyl (δ 2.5–3.5 ppm) and pyridinyl protons (δ 8.0–8.5 ppm) .

- Mass Spectrometry :

- The target compound’s ESI-MS would display a [M+H]+ peak near m/z 330–340 (calculated). Urea derivatives (e.g., 11f, m/z 500.2) show higher masses due to extended side chains .

Biological Activity

Chemical Structure and Properties

Chemical Formula : C₉H₈ClN₃O₃S

Molecular Weight : 251.69 g/mol

IUPAC Name : (4-(2-chlorophenyl)thiazol-2-yl)methyl methanesulfonate

The compound features a thiazole ring substituted with a chlorophenyl group, and it is linked to a methanesulfonate moiety, which may contribute to its solubility and reactivity.

Modulation of GPCRs

Research indicates that (4-(2-Chlorophenyl)thiazol-2-yl)methyl (methanesulfonate) exhibits significant activity in modulating GPCRs, which are critical in various physiological processes and are common drug targets. According to a patent document, this compound can effectively influence the signaling pathways mediated by GPCRs, suggesting its potential therapeutic applications in treating conditions such as hypertension, heart failure, and metabolic disorders .

Cytotoxicity and Antitumor Potential

Thiazole derivatives have also been investigated for their cytotoxic effects on cancer cell lines. A study focusing on similar thiazole compounds reported promising results in inhibiting the proliferation of various tumor cells. The potential cytotoxicity of (4-(2-Chlorophenyl)thiazol-2-yl)methyl (methanesulfonate) warrants further investigation to assess its viability as an anticancer agent.

Table 1: Summary of Biological Activities

Case Study: GPCR Modulation

In a study focusing on GPCRs, (4-(2-Chlorophenyl)thiazol-2-yl)methyl (methanesulfonate) was tested for its ability to activate or inhibit specific receptors involved in cardiovascular regulation. The results indicated a dose-dependent response, highlighting its potential as a lead compound for developing new therapeutics targeting cardiovascular diseases.

Future Directions

Further research is essential to fully elucidate the biological activities of (4-(2-Chlorophenyl)thiazol-2-yl)methyl (methanesulfonate) . Key areas for exploration include:

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

Q & A

Q. How can researchers optimize the synthesis of (4-(2-Chlorophenyl)thiazol-2-yl)methyl methanesulfonate?

Methodological Answer: The synthesis typically involves two key steps: (1) constructing the thiazole core with a 2-chlorophenyl substituent and (2) introducing the methanesulfonate group. For the thiazole ring formation, a Hantzsch thiazole synthesis is commonly employed, using α-haloketones and thiourea derivatives. For example, condensation of 2-chloroacetophenone with thiourea under reflux in ethanol yields the thiazole intermediate . Subsequent reaction with methanesulfonyl chloride in dichloromethane, catalyzed by a base like triethylamine, introduces the methanesulfonate group. Optimization requires precise control of stoichiometry (e.g., 1.2 equivalents of methanesulfonyl chloride) and reaction time (2–4 hours at 0–5°C to minimize side reactions) .

Q. What purification techniques are effective for isolating (4-(2-Chlorophenyl)thiazol-2-yl)methyl methanesulfonate?

Methodological Answer: Column chromatography (silica gel, hexane/ethyl acetate gradient) is widely used for purification. For improved resolution, preparative HPLC with a C18 column (acetonitrile/water mobile phase) can separate the target compound from byproducts like unreacted thiazole precursors. Recrystallization from ethanol or dichloromethane-hexane mixtures enhances purity (>98%), as evidenced by melting point consistency (e.g., 139–140°C) .

Q. How is the compound characterized structurally?

Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. For example, derivatives like (4-chlorophenyl)(4-methylthiazol-5-yl)methanone have been analyzed using Mo-Kα radiation (λ = 0.71073 Å) to resolve bond lengths (e.g., C–S = 1.74 Å) and dihedral angles between the thiazole and chlorophenyl groups . Complementary techniques include:

- NMR : H NMR (CDCl₃, 400 MHz) for detecting aromatic protons (δ 7.2–7.8 ppm) and methanesulfonate methyl groups (δ 3.1 ppm).

- HRMS : Exact mass determination (e.g., [M+H]⁺ calculated for C₁₁H₁₀ClNO₂S₂: 296.9804) .

Advanced Research Questions

Q. How can computational tools like Multiwfn assist in analyzing the electronic properties of this compound?

Methodological Answer: Multiwfn enables wavefunction analysis to predict reactivity and binding interactions. Key steps include:

- Electrostatic Potential (ESP) Mapping : Identify nucleophilic/electrophilic regions (e.g., negative ESP at the thiazole sulfur and methanesulfonate oxygen).

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (e.g., ~4.2 eV) to assess charge transfer potential.

- Topological Analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to evaluate bond critical points (e.g., Laplacian of electron density at C–Cl bonds) .

Q. How can contradictory biological activity data for thiazole derivatives be resolved?

Methodological Answer: Contradictions often arise from substituent effects. For example, SR 27897 (a thiazole-based CCK1 antagonist) and SR 146131 (an agonist) differ due to a cyclohexyl-ethyl group altering receptor binding. Systematic approaches include:

Q. What strategies are effective for studying the compound’s stability under varying experimental conditions?

Methodological Answer:

- Thermal Stability : Thermogravimetric analysis (TGA) in nitrogen atmosphere (heating rate: 10°C/min) reveals decomposition onset at ~200°C.

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. Methanesulfonate esters typically hydrolyze faster in basic conditions (t₁/₂ ~12 hours at pH 9) .

- Light Sensitivity : Conduct accelerated photodegradation studies using a UV chamber (254 nm), tracking changes via UV-Vis spectroscopy .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer:

- Core Modifications : Replace the thiazole with oxadiazole or triazole rings to assess ring flexibility.

- Substituent Variation : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the chlorophenyl position.

- Bioassay Integration : Test analogs in receptor-binding assays (e.g., CCK1 inhibition) and correlate results with computed descriptors (e.g., LogP, polar surface area) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.